Cas no 107-80-2 (1,3-Dibromobutane)

1,3-Dibromobutane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibromobutane
- 1,3-Butylene bromide
- 1.3-Dibromobutane
- 1,3-Dibrom-butan
- 1,3-dibromo-1-methylpropane
- Butane,1,3-dibromo
- (?à)-1,3-Dibromobutane
- 1,3-Dibrombutan
- 1,3-dibromo-butan
- butane,1,3-dibromo-
- 1,3-DIBROMOBUTANE, 98+%
- 1,3-Dibromobutane, 97+%
- Butane, 1,3-dibromo-
- 1,3 dibromobutane
- 1,3-Butylenebromide
- XZNGUVQDFJHPLU-UHFFFAOYSA-N
- 1,3-dibromo-butane
- 1,3-dibromo butane
- PubChem3866
- 1,3-bis(bromanyl)butane
- Jsp000690
- BR1240
- RP269
- NE10009
- AS03525
- I819
- BC002647
- D0175
- A801757
- SCHEMBL1137164
- 1,3-Dibromobutane, 97%
- MFCD00000152
- FT-0606629
- J-802012
- 107-80-2
- E76659
- NS00041138
- EINECS 203-520-8
- EN300-96351
- AS-56895
- AKOS015915033
- DTXSID30870455
- 1 pound not3-Dibromobutane
- J-503886
- CS-0186296
- DTXCID50818177
- 1,3Butylenebromide
- Butane, 1,3dibromo
- DB-040783
-
- MDL: MFCD00000152
- インチ: 1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3
- InChIKey: XZNGUVQDFJHPLU-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CCBr
- BRN: 1731231
計算された属性
- せいみつぶんしりょう: 213.89900
- どういたいしつりょう: 213.899
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 1.8 g/mL at 25 °C(lit.)
- ゆうかいてん: -25.98°C (estimate)
- ふってん: 175 °C(lit.)
- フラッシュポイント: 173-176°C
- 屈折率: n20/D 1.5080(lit.)
- すいようせい: 不溶性
- PSA: 0.00000
- LogP: 2.55480
- かんど: 空気に敏感である
- FEMA: 2583
- ようかいせい: 未確定
1,3-Dibromobutane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305 + P351 + P338
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- 包装グループ:III
- リスク用語:R36/38
- 包装等級:III
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。
- TSCA:Yes
1,3-Dibromobutane 税関データ
- 税関コード:29033036
- 税関データ:
中国税関コード:
29033036
1,3-Dibromobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96351-10g |
1,3-dibromobutane |
107-80-2 | 95% | 10g |
$27.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256966-500g |
1,3-Dibromobutane |
107-80-2 | 98% | 500g |
¥4440.00 | 2024-08-09 | |
Enamine | EN300-96351-1.0g |
1,3-dibromobutane |
107-80-2 | 95% | 1.0g |
$24.0 | 2024-05-21 | |
Enamine | EN300-96351-100.0g |
1,3-dibromobutane |
107-80-2 | 95% | 100.0g |
$66.0 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QI047-100g |
1,3-Dibromobutane |
107-80-2 | 98.0%(GC) | 100g |
¥866.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156574-25G |
1,3-Dibromobutane |
107-80-2 | 97% | 25G |
321.69 | 2021-05-17 | |
eNovation Chemicals LLC | D523760-100g |
1,3-Dibromobutane |
107-80-2 | 95% | 100g |
$280 | 2024-06-05 | |
Enamine | EN300-96351-5.0g |
1,3-dibromobutane |
107-80-2 | 95% | 5.0g |
$26.0 | 2024-05-21 | |
Enamine | EN300-96351-0.5g |
1,3-dibromobutane |
107-80-2 | 95% | 0.5g |
$19.0 | 2024-05-21 | |
abcr | AB133347-25 g |
1,3-Dibromobutane, 98%; . |
107-80-2 | 98% | 25g |
€43.60 | 2023-06-24 |
1,3-Dibromobutane サプライヤー
1,3-Dibromobutane 関連文献
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Carlos Díez-Poza,Lucía álvarez-Miguel,Marta E. G. Mosquera,Christopher J. Whiteoak Org. Biomol. Chem. 2023 21 3733
-
Veera Prasad Kasagani,Siva Hariprasad Kurma,China Raju Bhimapaka Org. Biomol. Chem. 2019 17 6645
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3. Liquid-phase bromination of bromobutane: variation of the ratio of 1,2- to 1,3-dibromobutanes producedKeith Ody,Antony Nechvatal,John M. Tedder J. Chem. Soc. Perkin Trans. 2 1976 521
-
Michael P. Hanrahan,Amrit Venkatesh,Scott L. Carnahan,Julie L. Calahan,Joseph W. Lubach,Eric J. Munson,Aaron J. Rossini Phys. Chem. Chem. Phys. 2017 19 28153
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Guido D. Frey,Maoying Song,Jean-Baptiste Bourg,Bruno Donnadieu,Michele Soleilhavoup,Guy Bertrand Chem. Commun. 2008 4711
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6. The crystal structures of the diphenyldithiophosphinates of antimony(III) and bismuth(III): M(S2PPh2)3(M = Sb or Bi)Michael J. Begley,D. Bryan Sowerby,Ionel Haiduc J. Chem. Soc. Dalton Trans. 1987 145
-
David A. Hirsh,Aaron J. Rossini,Lyndon Emsley,Robert W. Schurko Phys. Chem. Chem. Phys. 2016 18 25893
-
Kenzo Fujimoto,Kenta Ishida,Li Xue,Shigetaka Nakamura Photochem. Photobiol. Sci. 2020 19 776
-
Rebecca A. Musgrave,Rebekah L. N. Hailes,Vincent T. Annibale,Ian Manners Chem. Sci. 2019 10 9841
-
Farzad Seidi,Ahmad Arabi Shamsabadi,Mojtaba Amini,Meisam Shabanian,Daniel Crespy Polym. Chem. 2019 10 3674
関連分類
- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organobromides Organobromides
- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organobromides
- Solvents and Organic Chemicals Organic Compounds Organic Halides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
1,3-Dibromobutaneに関する追加情報
1,3-Dibromobutane (CAS No. 107-80-2): A Comprehensive Overview
1,3-Dibromobutane (CAS No. 107-80-2) is an organic compound belonging to the family of alkyl bromides. It is a four-carbon chain with bromine atoms attached to the first and third carbons, making it a dibromoalkane. This compound is widely studied in various fields, including organic chemistry, materials science, and environmental chemistry, due to its unique properties and applications.
The molecular formula of 1,3-dibromobutane is C₄H₈Br₂, and its molecular weight is approximately 205.89 g/mol. The compound exists as a colorless liquid at room temperature with a boiling point of around 95°C and a density of 1.4 g/cm³. Its solubility in water is low, but it is miscible with organic solvents such as dichloromethane and chloroform.
Synthesis and Properties
1,3-Dibromobutane can be synthesized through various methods, including the bromination of butene derivatives or the addition of bromine to alkenes in the presence of appropriate catalysts. Recent studies have explored the use of palladium-catalyzed cross-coupling reactions to synthesize this compound more efficiently, which has opened new avenues for its production on an industrial scale.
The compound exhibits moderate reactivity due to the presence of two bromine atoms, which can act as leaving groups in substitution reactions. This property makes 1,3-dibromobutane a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Applications in Organic Chemistry
One of the most significant applications of 1,3-dibromobutane is in the synthesis of biologically active molecules. For instance, it serves as a key intermediate in the production of certain antibiotics and antiviral agents. Recent research has highlighted its role in the development of novel drug delivery systems, where its ability to form stable complexes with biomolecules has proven advantageous.
In materials science, 1,3-dibromobutane is used as a precursor for the synthesis of polymers and advanced materials. Its ability to undergo polymerization under specific conditions has led to its use in creating high-performance polymers for applications in electronics and aerospace industries.
Environmental Impact and Safety Considerations
Despite its wide range of applications, 1,3-dibromobutane poses certain environmental and safety concerns. Studies have shown that it can degrade in the environment through hydrolysis and microbial action; however, its persistence depends on environmental conditions such as temperature and pH levels.
Recent research has focused on understanding the toxicological effects of 1,3-dibromobutane on aquatic organisms and terrestrial ecosystems. Findings suggest that while it does not exhibit acute toxicity at low concentrations, chronic exposure may lead to sublethal effects on aquatic life.
In terms of safety handling, 1,3-dibromobutane should be stored in tightly sealed containers away from moisture and heat sources. Proper ventilation should be ensured when working with this compound to minimize exposure risks.
Future Prospects and Research Directions
The future outlook for 1,3-dibromobutane appears promising due to ongoing advancements in green chemistry and sustainable synthesis methods. Researchers are exploring ways to reduce waste generation during its production by employing catalytic processes that minimize byproduct formation.
Additionally, there is growing interest in utilizing 1,3-dibromobutane for energy-related applications such as lithium-ion batteries and fuel cells. Its unique electronic properties make it a potential candidate for developing advanced electrode materials with enhanced performance characteristics.
In conclusion, 1,3-dibromobutane (CAS No. 107-80-2) remains an important compound with diverse applications across multiple disciplines. Continued research into its synthesis methods
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